N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a piperazine ring, and a sulfonamide group
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, have been reported to exhibit a wide range of biological activities, including cannabinoid hcb1 and hcb2 receptor, anti-inflammatory, inhibitors of p38 kinase, cb1 receptor antagonists, antimicrobial activity .
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or receptor antagonism .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, including those involving cannabinoid receptors, p38 kinase, and antimicrobial activity .
Pharmacokinetics
Related compounds have been predicted to have suitable pharmacokinetic phases based on theoretical admet studies .
Result of Action
Related compounds have been shown to have cytotoxic effects on certain cell lines .
Action Environment
Related compounds have been shown to have tunable photophysical properties, with electron-donating groups at certain positions on the fused ring improving both absorption and emission behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Introduction of the Sulfonamide Group: Sulfonylation reactions are employed, where sulfonyl chlorides react with amines to form sulfonamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyridine core.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyridine core.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine or sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in combinatorial chemistry and drug discovery.
Biology
Biologically, N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or thermal stability, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and enzyme inhibitory activities.
Piperazine Derivatives: Compounds like piperazine sulfonamides are known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core with a piperazine ring and a sulfonamide group. This unique structure provides a versatile scaffold for drug development, allowing for multiple points of functionalization and interaction with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)12-11-15-19-6-4-3-5-13(12)19/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDRJOMYLHATSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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